molecular formula C31H40N2O B13793446 1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine

1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine

Cat. No.: B13793446
M. Wt: 456.7 g/mol
InChI Key: STMXCMSCKUEUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine is a complex organic compound that features a xanthene core linked to piperidine moieties through butene chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine typically involves multi-step organic reactions. One common method includes the initial formation of the xanthene core, followed by the attachment of butene chains and subsequent piperidine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of xanthene and piperidine moieties linked by butene chains sets it apart from other similar compounds .

Properties

Molecular Formula

C31H40N2O

Molecular Weight

456.7 g/mol

IUPAC Name

1-[4-[7-(4-piperidin-1-ylbut-1-enyl)-9H-xanthen-2-yl]but-3-enyl]piperidine

InChI

InChI=1S/C31H40N2O/c1-5-17-32(18-6-1)21-9-3-11-26-13-15-30-28(23-26)25-29-24-27(14-16-31(29)34-30)12-4-10-22-33-19-7-2-8-20-33/h3-4,11-16,23-24H,1-2,5-10,17-22,25H2

InChI Key

STMXCMSCKUEUDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC=CC2=CC3=C(C=C2)OC4=C(C3)C=C(C=C4)C=CCCN5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.